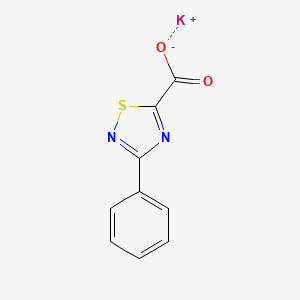

Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-phenyl-1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S.K/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKYWJJRCLCHDG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5KN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 3-Phenyl-1,2,4-Thiadiazole Derivatives in Drug Discovery

Abstract

The 1,2,4-thiadiazole ring, particularly when substituted with a phenyl group at the 3-position, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity allow for potent and selective interactions with a wide array of biological targets. This guide provides an in-depth review of the synthesis, diverse biological activities, and structure-activity relationships of 3-phenyl-1,2,4-thiadiazole derivatives. We will explore key synthetic methodologies, delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, and provide detailed experimental protocols and characterization data to support researchers in this dynamic field.

Introduction: The Significance of the 1,2,4-Thiadiazole Core

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the five-membered thiadiazole ring system is of paramount importance.[1][2][3] The 1,2,4-thiadiazole isomer, in particular, is a bioisostere of the pyrimidine moiety and is found in numerous biologically active molecules.[4] The introduction of a phenyl group at the 3-position (3-phenyl-1,2,4-thiadiazole) provides a foundational structure that can be readily modified. This allows for the fine-tuning of physicochemical properties and biological activity, making it a highly attractive starting point for drug discovery programs. The mesoionic character of the thiadiazole ring can enhance its ability to cross cellular membranes and interact strongly with biological targets, contributing to its broad spectrum of activities.[5]

Synthesis of 3-Phenyl-1,2,4-Thiadiazole Derivatives

The construction of the 1,2,4-thiadiazole ring can be achieved through various synthetic strategies, primarily involving intramolecular cyclization and oxidative bond formation.[4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Oxidative Dimerization of Thioamides

A prevalent and classical method for synthesizing symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[4][6] This approach is valued for its directness.

-

Causality: The reaction proceeds through the formation of a disulfide intermediate, followed by intramolecular cyclization and elimination to yield the stable thiadiazole ring. Various oxidizing agents can be employed, including iodine, oxone, and phenyliodine(III) bis(trifluoroacetate) (PIFA), each offering different advantages in terms of reaction conditions and yields.[6][7] For instance, using iodine as a catalyst with molecular oxygen as the terminal oxidant in the presence of water presents an environmentally friendly option.[7]

Intramolecular Cyclization of Imidoyl Thioureas

For the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles, the intramolecular oxidative S-N bond formation of imidoyl thioureas is a highly effective, metal-free approach.[7][8]

-

Causality: This method involves the initial formation of an imidoyl thiourea intermediate from an amidine and a thiourea derivative. This intermediate is then subjected to an oxidant, such as PIFA or an electrochemical process, which promotes the crucial N-S bond formation to close the ring.[8] This strategy allows for precise control over the substituents at both the 3- and 5-positions of the thiadiazole core.

Multi-Component and One-Pot Reactions

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of multi-component and one-pot reactions.[4]

-

Causality: These strategies combine several reaction steps into a single operation without isolating intermediates, saving time, solvents, and reagents. For example, a three-component reaction involving amines, amidines, and carbon disulfide (CS2) can be performed electrochemically to generate 3,5-disubstituted-1,2,4-thiadiazoles under metal- and oxidant-free conditions.[8] Another approach involves the base-mediated tandem thioacylation of amidines with dithioesters, followed by in situ intramolecular dehydrogenative N-S bond formation.[8]

Workflow Diagram: General Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles

Caption: General synthetic workflow for 3-phenyl-1,2,4-thiadiazole derivatives.

Biological Activities of 3-Phenyl-1,2,4-Thiadiazole Derivatives

This class of compounds has demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a range of diseases.

Anticancer Activity

Thiadiazole derivatives are widely investigated for their potential as anticancer agents.[5][9] The 3-phenyl-1,2,4-thiadiazole scaffold has been incorporated into molecules that exhibit significant cytotoxicity against various human cancer cell lines.

-

Mechanism of Action: The anticancer effects are often linked to the inhibition of key cellular processes. For example, certain derivatives have been shown to inhibit Hsp90 (Heat shock protein 90), leading to the depletion of its client proteins like CRAF, ERBB2, and CDK4, which are crucial for cancer cell proliferation.[9] Other derivatives function as antagonists of adenosine A3 receptors, which are implicated in cell cycle arrest and the Wnt signaling pathway, both relevant to cancer.[10]

-

In Vitro Efficacy: A series of novel 1,2,4-thiadiazole derivatives bearing a 1,2,4-oxadiazole moiety demonstrated good to moderate anticancer activity against human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian).[11] Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, have also shown potent in vitro antiproliferative activities and in vivo efficacy in human colon tumor xenograft models.[12][13]

Table 1: Selected Anticancer Activity of Thiadiazole Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50 / GI50) | Reference |

| Sulfur-substituted anthra[1,2-c][8][9][11]thiadiazole-6,11-diones | Leukemia, Prostate, Ovarian, Breast | 0.18 - 5.68 µM | [9] |

| 1,2,4-Thiadiazoles with 1,2,4-Oxadiazole | MCF-7, A549, Colo-205, A2780 | Good to moderate activity | [11] |

| 1,2,4-Triazolo[3,4-b][4][10][11]thiadiazoles | Human Colorectal Cancer | Potent in vitro activity | [12] |

| Pyrazole oxime 1,2,3-thiadiazoles | Panc-1, Huh-7, HCT-116, SGC-7901 | Potent activity reported | [9] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiadiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[1][14][15][16]

-

Mechanism of Action: While the exact mechanisms can vary, it is believed that the thiadiazole core can interfere with essential microbial processes. For instance, sulfonamide-1,2,4-thiadiazole derivatives have shown significant antifungal activity against a range of micromycetes, in some cases exceeding the efficacy of commercial fungicides like bifonazole.[17]

-

Spectrum of Activity: Studies have shown that compounds bearing 1,2,4-triazole and 1,3,4-thiadiazole rings are active against Gram-positive bacteria like Bacillus subtilis and various fungi.[14] Some indole derivatives containing a 1,3,4-thiadiazole moiety demonstrated a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL against tested microorganisms.[15]

Anti-inflammatory and Other Activities

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been reported to possess anti-inflammatory and analgesic properties.[1][16][18]

-

Mechanism of Action: The anti-inflammatory effects may be linked to the inhibition of inflammatory mediators. For example, certain 1,2,4-triazole derivatives containing a phenylalanine moiety showed appreciable anti-inflammatory activity comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).[18] Additionally, 3-phenyl-1,2,4-thiadiazole derivatives have been developed as potent and selective antagonists for the human adenosine A3 receptor, a target for treating inflammation and asthma.[10][19]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is crucial for rational drug design. For 3-phenyl-1,2,4-thiadiazole derivatives, the nature and position of substituents on the phenyl ring and at the 5-position of the thiadiazole ring are critical determinants of potency and selectivity.

-

Phenyl Ring Substitutions: In the context of adenosine A3 receptor antagonists, a methoxy group at the 4-position of the phenyl ring was found to greatly increase binding affinity and selectivity.[10][19] This highlights the importance of electronic and steric effects of substituents on the phenyl group in modulating target interaction.

-

Substitutions at the 5-Position: For the same adenosine A3 receptor target, an N-acetyl group at the 5-amino position of the 3-(4-methoxyphenyl)-1,2,4-thiadiazole core resulted in one of the most potent antagonists in the series, with a Ki value of 0.79 nM.[10][19] This demonstrates that small modifications at this position can lead to significant gains in potency.

-

General Trends: For anticancer activity, the presence of an aromatic ring and electron-withdrawing substituents can promote higher inhibitory activity.[20] SAR studies on agonists for the human secretin receptor also showed a preference for substitution at the C-4' position of a phenyl ring.[21]

Diagram: Structure-Activity Relationship Logic

Caption: Key modification points influencing the biological activity of the scaffold.

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides a representative, step-by-step protocol for the synthesis and characterization of a 3-phenyl-1,2,4-thiadiazole derivative.

Synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-acetamide

This protocol is adapted from methodologies described for the synthesis of potent adenosine A3 receptor antagonists.[10][19]

Step 1: Synthesis of 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole

-

To a solution of 4-methoxybenzamidine hydrochloride (1.0 eq) in an appropriate solvent like DMF, add a base such as potassium carbonate (2.0 eq).

-

Add thiourea (1.1 eq) to the mixture.

-

Introduce an oxidizing agent, for example, iodine (1.2 eq), portion-wise while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole.

Step 2: Acetylation

-

Dissolve the product from Step 1 (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product, N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-acetamide.

Characterization

The structure of the synthesized compounds must be unequivocally confirmed using a combination of spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the proton and carbon framework of the molecule. For the example compound, one would expect to see signals corresponding to the methoxy group, the aromatic protons on the phenyl ring, and the acetyl methyl group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as C=N stretching for the thiadiazole ring and C=O stretching for the amide group.

-

Elemental Analysis: Determines the percentage composition of C, H, N, and S, which should match the calculated values for the proposed structure.

Future Perspectives and Conclusion

The 3-phenyl-1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological profile ensure its relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of novel biological targets, and the use of computational modeling to guide the rational design of next-generation derivatives with enhanced potency and selectivity. The insights and protocols provided in this guide serve as a comprehensive resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

A complete list of all sources cited in this guide is provided below.

- Sudhakar, D. G. S., Rao, A. S., & Reddy, C. V. R. (2019). Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole.

- Szeliga, M., & Obłąk, E. (2020).

- Kim, Y., Lee, J., Kim, J., & Jeong, L. S. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Various Authors. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing.

- Various Authors. Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.

- Karamustafa, F., et al. (2018).

- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.

- Szeliga, M., & Obłąk, E. (2020). Thiadiazole derivatives as anticancer agents.

- Antony, M. P., et al. (2024).

- Various Authors. (2024).

-

Kumar, H., et al. (2008). Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][4][10][11]thiadiazoles and 1,2,4-triazolo[3,4-b][4][10][11]thiadiazines bearing trichlorophenyl moiety. European Journal of Medicinal Chemistry.

-

Various Authors. (2025). Synthesis of 3-Substituted Bicyclic Imidazo[1,2-d][4][9][11]thiadiazoles and Tricyclic Benzo[4][8]imidazo[1,2. ResearchGate.

- Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PubMed.

- Wilson, Z. J., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. PMC - NIH.

- Küçükgüzel, Ş. G., et al. (2008).

- Yalçın, İ., et al. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH.

- Kopylchuk, G., et al. (2022). An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. ScienceRise: Pharmaceutical Science.

- Olaru, O. T., et al. (2009). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. MDPI.

- Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical and Pharmaceutical Bulletin.

- Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.

- Various Authors. (2022).

- Various Authors. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.

- Jesionek, W., et al. (2020).

- Various Authors. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Aytaç, S. P., et al. (2019). Synthesis and structural characterization of 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. Powder Diffraction. mAA)

Sources

- 1. japsonline.com [japsonline.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. jocpr.com [jocpr.com]

- 4. isres.org [isres.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole - Sudhakar - Russian Journal of General Chemistry [journals.rcsi.science]

- 12. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structural characterization of 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 17. Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies [jstage.jst.go.jp]

- 18. mdpi.com [mdpi.com]

- 19. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]

- 21. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Thiadiazole Carboxylate Moiety: A Bioisosteric Linchpin in Modern Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the intricate chess game of drug discovery, the strategic modification of lead compounds is paramount to achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. Bioisosterism, the interchange of structurally similar moieties to elicit comparable biological responses, stands as a cornerstone of this endeavor. This guide delves into the burgeoning application of thiadiazole carboxylates as versatile bioisosteres in contemporary drug design. We will explore the underlying principles of their utility, synthetic methodologies, and impact on critical drug-like properties, providing a comprehensive resource for medicinal chemists and drug development professionals.

The Imperative of Bioisosterism in Drug Optimization

The journey from a hit compound to a marketable drug is often fraught with challenges related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). The carboxylic acid functional group, while often crucial for target engagement through hydrogen bonding and electrostatic interactions, can present significant liabilities, including poor membrane permeability and rapid metabolism.[1][2] Bioisosteric replacement offers a rational approach to circumvent these issues without compromising the essential pharmacophoric interactions.[3][4] The goal is to retain or enhance biological activity while improving the overall developability of the drug candidate.[4][5]

Thiadiazoles: A Privileged Scaffold in Medicinal Chemistry

Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, exist in several isomeric forms, with the 1,3,4-thiadiazole isomer being particularly prominent in medicinal chemistry.[6][7] This scaffold is considered a "privileged structure" due to its presence in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[7][8][9] The unique electronic and physicochemical properties of the thiadiazole ring, including its ability to act as a hydrogen bond acceptor and its metabolic stability, contribute to its broad utility.[10][11]

Thiadiazole Carboxylates as Superior Bioisosteres for Carboxylic Acids

The strategic replacement of a carboxylic acid with a thiadiazole carboxylate moiety has emerged as a powerful tactic in drug design. This bioisosteric switch is predicated on several key advantages:

-

Modulation of Acidity and Lipophilicity: Thiadiazole carboxylates are generally less acidic than their carboxylic acid counterparts.[1][12] This reduction in acidity can be beneficial for improving oral bioavailability, as highly acidic compounds are often poorly absorbed. Furthermore, the thiadiazole ring is more lipophilic than a carboxylic acid group, which can enhance membrane permeability.[1][3]

-

Enhanced Metabolic Stability: The thiadiazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid.[10] This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Scaffolding for Diverse Interactions: The thiadiazole ring can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking, effectively mimicking the interactions of a carboxylic acid.

The following diagram illustrates the bioisosteric replacement of a carboxylic acid with a 1,3,4-thiadiazole-2-carboxylate.

Caption: Bioisosteric replacement of a carboxylic acid with a thiadiazole carboxylate.

Synthetic Strategies for Thiadiazole Carboxylates

The synthesis of thiadiazole carboxylates is accessible through several well-established synthetic routes. A common and versatile method involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its corresponding ester.

General Experimental Protocol: Synthesis of Ethyl 5-Aryl-1,3,4-thiadiazole-2-carboxylate

This protocol provides a representative method for the synthesis of a 1,3,4-thiadiazole carboxylate, a common scaffold in medicinal chemistry.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

-

To a solution of the desired aryl hydrazide (1.0 eq) in ethanol, add an equimolar amount of potassium thiocyanate (1.0 eq).

-

Add concentrated hydrochloric acid dropwise until the solution becomes acidic.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the corresponding aryl thiosemicarbazide.

Step 2: Cyclization to the Thiadiazole Carboxylate

-

To a solution of the aryl thiosemicarbazide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or dioxane, add ethyl oxalyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylate.[13]

The following diagram outlines the general workflow for the synthesis of thiadiazole carboxylates.

Caption: General workflow for the synthesis of thiadiazole carboxylates.

Case Studies: Thiadiazole Carboxylates in Action

The successful application of thiadiazole carboxylates as bioisosteres is evident in several drug discovery programs.

-

c-Met Kinase Inhibitors: In the development of inhibitors for the c-Met kinase, a target in cancer therapy, thiazole/thiadiazole carboxamide scaffolds have been successfully employed.[14] The replacement of a more traditional linker with a thiadiazole carboxamide moiety led to the discovery of potent inhibitors with improved cellular activity.[13][14]

-

Antimicrobial Agents: Numerous studies have reported the synthesis of 1,3,4-thiadiazole derivatives with significant antibacterial and antifungal activities.[15][16] The thiadiazole carboxylate core often serves as a key pharmacophoric element in these compounds, contributing to their mechanism of action.

Evaluating the Impact of Bioisosteric Replacement: A Standard Assay Protocol

To assess the effectiveness of replacing a carboxylic acid with a thiadiazole carboxylate, a battery of in vitro assays is typically employed. A fundamental assay is the determination of the compound's inhibitory activity against its biological target.

Protocol: In Vitro Kinase Inhibition Assay (Example: c-Met)

This protocol outlines a general method for assessing the inhibitory potency of a synthesized thiadiazole carboxylate derivative against a target kinase.

-

Reagents and Materials:

-

Recombinant human c-Met kinase

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Test compound (thiadiazole carboxylate derivative) and reference inhibitor

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white microplates

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

-

In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted compounds.

-

Initiate the kinase reaction by adding a solution of c-Met kinase and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

-

The following diagram illustrates the drug design and evaluation workflow.

Caption: Iterative drug design and evaluation workflow.

Conclusion and Future Perspectives

The application of thiadiazole carboxylates as bioisosteres for carboxylic acids represents a mature and highly effective strategy in modern drug design. Their ability to fine-tune physicochemical properties, enhance metabolic stability, and maintain or improve biological activity makes them an invaluable tool for medicinal chemists. As our understanding of drug-target interactions continues to deepen, the rational design and application of such bioisosteric replacements will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics. The versatility of the thiadiazole scaffold ensures its continued prominence in the quest for safer and more effective medicines.

References

- Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.).

- Thiadiazoles: Progress Report on Biological Activities - JOCPR. (n.d.).

- a review on biological activities: 1,3,4- thiadiazole and its derivatives. (n.d.).

- BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW | ShodhKosh: Journal of Visual and Performing Arts - Granthaalayah Publications and Printers. (2024, June 30).

- Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance - ACS Publications. (2009, April 15).

- Synthesis of thiadiazole: Significance and symbolism. (2024, December 21).

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.).

- SYNTHESIS AND CHARACTERIZATION OF NEWLY DESIGNED 1,3,4-THIADIAZOLE-BASED CARBOXAMIDES WITH ANTIMICROBIAL POTENTIAL. (n.d.).

- Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. (2023, August 29).

- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC. (n.d.).

- Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012, November 1).

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (n.d.).

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.).

- Discovery of thiadiazole-based small-molecule inhibitors of SARS-CoV-2 spike-ACE2 interaction through integrated computational prediction and experimental validation - PMC. (2026, January 2).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).

- Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (2022, May 19).

- Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC. (n.d.).

- Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - MDPI. (2019, February 28).

- (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Academia.edu. (n.d.).

- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (2022, April 22).

- Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (2021, July 2).

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC. (2024, July 27).

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. (n.d.).

- The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.).

- Application of Bioisosteres in Drug Design. (2012, May 7).

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (2016, January 4).

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (2023, August 6).

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. drughunter.com [drughunter.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. jocpr.com [jocpr.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. granthaalayahpublication.org [granthaalayahpublication.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 16. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Targets & Medicinal Chemistry of Phenyl-Thiadiazole Scaffolds

Executive Summary

The phenyl-thiadiazole scaffold represents a privileged structure in medicinal chemistry, characterized by its mesoionic nature, high lipophilicity, and bioisosteric relationship with pyrimidine bases. This guide provides a technical deep-dive into the scaffold's primary biological targets, specifically focusing on its dual-action potential in neurodegenerative pathways (Cholinesterases) and oncogenic signaling (VEGFR-2/Apoptosis). It includes validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic visualizations to support drug development workflows.

The Phenyl-Thiadiazole Core: Chemical & Pharmacological Basis[1]

The thiadiazole ring exists in four isomeric forms, with 1,3,4-thiadiazole and 1,2,3-thiadiazole being the most relevant for drug discovery.[1]

-

Bioisosterism: The 1,3,4-thiadiazole ring is a classic bioisostere of pyrimidine and oxadiazole. This allows it to mimic nucleic acid bases, interfering with DNA replication in rapidly dividing cancer cells or bacteria.

-

Mesoionic Character: The ring possesses a masked positive charge on the sulfur and negative charge delocalization, enhancing its ability to cross the blood-brain barrier (BBB)—a critical feature for neurotherapeutics.

-

Lipophilicity: The sulfur atom imparts greater lipophilicity compared to oxadiazole, improving membrane permeability and hydrophobic interactions within enzyme active sites (e.g., the hydrophobic gorge of Acetylcholinesterase).

Primary Biological Targets

A. Neurological Targets: Cholinesterases (AChE & BChE)

The phenyl-1,3,4-thiadiazole scaffold is a potent scaffold for Alzheimer’s disease therapeutics due to its ability to act as a Dual Binding Site Inhibitor .

-

Mechanism: The scaffold bridges the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).[2]

-

Interaction: The phenyl ring often engages in

stacking with Trp286 (PAS), while the thiadiazole nitrogen atoms form hydrogen bonds with the backbone of the active site gorge. -

Therapeutic Outcome: Inhibition prevents acetylcholine hydrolysis and inhibits AChE-induced amyloid-beta (A

) aggregation.

B. Oncogenic Targets: Kinases & Apoptosis

-

VEGFR-2 Inhibition: Substituted phenyl-thiadiazoles (particularly urea derivatives) bind to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), blocking angiogenesis.

-

Tubulin Polymerization: The scaffold mimics the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and disrupting microtubule dynamics, leading to G2/M cell cycle arrest.

-

Apoptosis Induction: Activation of the Caspase-3 and Caspase-8 cascades, often triggered by the upregulation of BAX proteins.

C. Antimicrobial Targets[4][5][6][7][8][9][10]

-

Fungal CYP51: 1,2,4-triazole and 1,3,4-thiadiazole hybrids target Lanosterol 14

-demethylase, disrupting ergosterol synthesis in fungal cell walls. -

Bacterial DprE1: In M. tuberculosis, the scaffold inhibits Decaprenylphosphoryl-

-D-ribose 2′-epimerase, a key enzyme in cell wall arabinan synthesis.

Mechanistic Visualization: Apoptotic Signaling Pathway

The following diagram illustrates the downstream effects of phenyl-thiadiazole binding to surface receptors (VEGFR-2) and intracellular targets, leading to apoptosis.

Caption: Multi-target mechanism of phenyl-thiadiazoles inducing apoptosis via VEGFR-2 inhibition and mitochondrial dysfunction.

Experimental Protocols

Protocol A: Synthesis of 4-Phenyl-1,2,3-Thiadiazole (Hurd-Mori Reaction)

This protocol utilizes the Hurd-Mori cyclization, the most robust method for generating the 1,2,3-thiadiazole core from hydrazones.[3]

Reagents: Acetophenone, Semicarbazide HCl, Thionyl Chloride (

-

Formation of Semicarbazone (Precursor):

-

Dissolve Acetophenone (10 mmol) and Semicarbazide HCl (11 mmol) in Ethanol/Water (1:1).

-

Add Sodium Acetate (15 mmol). Causality: NaOAc acts as a buffer to neutralize HCl released, driving the condensation forward.

-

Reflux for 1-2 hours.[4] Cool, filter the precipitate (Acetophenone semicarbazone), and dry.[3][4]

-

-

Hurd-Mori Cyclization:

-

Critical Step: Place neat Thionyl Chloride (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath. Causality: The reaction is highly exothermic; temperature control prevents decomposition and side reactions.

-

Add the dried Semicarbazone (1 g) portion-wise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quenching: Pour the mixture onto crushed ice carefully. Safety:

reacts violently with water. -

Isolation: Extract with Dichloromethane (DCM), wash with saturated

(to remove acid traces), dry over -

Purification: Recrystallize from ethanol or use column chromatography (Hexane/Ethyl Acetate).[4]

-

Protocol B: Ellman’s Assay for AChE Inhibition

A self-validating colorimetric assay to determine IC50 values.

-

Preparation:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

-

Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

-

Procedure:

-

In a 96-well plate, add 140

L Buffer, 20 -

Incubate at 25°C for 15 minutes. Causality: Allows the inhibitor to bind to the enzyme active site (CAS/PAS).

-

Add 10

L DTNB and 10

-

-

Measurement:

-

Monitor absorbance at 412 nm for 10 minutes.

-

Validation: Include a "Blank" (no enzyme) to correct for non-enzymatic hydrolysis and a "Positive Control" (Donepezil) to verify assay sensitivity.

-

Calculate % Inhibition:

.

-

Quantitative Data Summary: SAR Trends

The following table summarizes typical IC50 ranges for phenyl-thiadiazole derivatives against key targets, illustrating the impact of substitution.

| Target | Substituent (Phenyl Ring) | Activity (IC50) | SAR Insight |

| AChE | 4-Fluorine / 4-Chlorine | 0.05 - 2.0 | Halogens enhance lipophilicity and PAS binding affinity. |

| AChE | Unsubstituted | > 10 | Lack of hydrophobic interaction reduces potency. |

| VEGFR-2 | Urea linker + 4-Chloro | 10 - 50 nM | Urea moiety forms key H-bonds in the ATP pocket. |

| MCF-7 | 2-Propenylamino | 1.5 - 5.0 | Alkylamino chains improve cellular uptake. |

| Fungal | 2,4-Dichloro | 10 - 25 | Electron-withdrawing groups increase antifungal efficacy. |

Synthesis Workflow Visualization

Caption: Step-by-step Hurd-Mori synthesis workflow for generating the 1,2,3-thiadiazole core.

References

-

BenchChem. (2025).[3][4] Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Retrieved from 3

-

National Institutes of Health (NIH). (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from 5

-

World Scientific. (2025). In Vitro Biological Screening and In Silico Molecular Modeling Studies of Thiadiazole-Bearing Benzoxazole Derivatives as Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Retrieved from 6

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from 7

-

ResearchGate. (2021). Synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazole‐containing phenyl urea derivatives as potential VEGFR‐2 inhibitors. Retrieved from 8

Sources

- 1. mdpi.com [mdpi.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worldscientific.com [worldscientific.com]

- 7. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Novel Approach to Amide Coupling Using Potassium 3-Phenyl-1,2,4-thiadiazole-5-carboxylate as an Acyl Transfer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novelty in Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in approximately 25% of all commercial pharmaceuticals.[1] The formation of this critical linkage, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[2][3] Direct condensation is often challenging due to the formation of unreactive ammonium carboxylate salts, necessitating the use of "coupling reagents" to activate the carboxylic acid.[4][5][6]

For decades, reagents like dicyclohexylcarbodiimide (DCC) and its water-soluble analogue EDC have been workhorses in this domain.[4][5][7] However, the drive for milder conditions, higher yields, reduced epimerization, and easier purification has led to the development of a vast arsenal of phosphonium and aminium-based reagents (e.g., PyBOP, HATU).[2][8]

This application note explores a novel, yet-to-be-established, pathway for amide synthesis utilizing potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate. The 1,2,4-thiadiazole scaffold is a stable aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry for their diverse biological activities.[9] We propose a methodology wherein this heterocyclic carboxylate salt, upon activation, can serve as an efficient acyl transfer agent for the formation of amide bonds under mild conditions. This guide provides a foundational framework, from proposed mechanism to a detailed experimental protocol, for researchers to investigate and optimize this potential transformation.

Proposed Reaction Rationale and Mechanism

The direct use of a carboxylate salt for amide coupling is not spontaneous. The core principle of this proposed method lies in the in situ activation of the potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate. We hypothesize that by treating the potassium salt with an activating agent, such as an acyl halide or a sulfonyl chloride, a highly reactive mixed anhydride intermediate can be formed. This intermediate transforms the carboxylate into a species with a good leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

The 1,2,4-thiadiazole ring is electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon in the activated intermediate, potentially facilitating the coupling reaction even with less nucleophilic amines.

Below is a proposed mechanistic pathway using a generic activating agent (e.g., methanesulfonyl chloride) for the formation of the active intermediate, followed by amide formation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hepatochem.com [hepatochem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. Video: Preparation of Amides [jove.com]

- 8. growingscience.com [growingscience.com]

- 9. isres.org [isres.org]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate

Ticket ID: K-PTC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic Framework

Compound Profile:

-

Target: Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate (K-PTC).[1]

-

Physicochemical Paradox: This molecule presents a classic "solubility paradox."[1] It contains a highly polar ionic headgroup (carboxylate salt) and a planar, lipophilic aromatic tail (phenyl-thiadiazole).[1]

-

Root Cause of Insolubility:

-

High Lattice Energy: The planar stacking of the phenyl-thiadiazole rings creates a tightly packed crystal lattice that water cannot easily penetrate at neutral pH.[1]

-

"Hard-Soft" Mismatch: In organic solvents (DCM, THF, Toluene), the "hard" Potassium ion (

) is poorly solvated, causing the salt to remain as an insoluble aggregate.

-

The Solution Architecture: To dissolve K-PTC, we must disrupt the crystal lattice or sequester the cation. The strategy depends entirely on your application: Synthesis (Organic Media) or Biology (Aqueous Media).

Synthetic Chemistry: Solubilization in Organic Media

Context: You are attempting nucleophilic substitution or coupling reactions in non-polar aprotic solvents (DCM, Toluene, THF) and the salt remains a suspension.

Method A: Crown Ether Sequestration (The "Purple Benzene" Effect)

Applicability: High-value synthesis requiring homogeneous conditions.[1]

Mechanism: 18-Crown-6 ether has a cavity size (2.6–3.2 Å) that perfectly matches the ionic diameter of Potassium (2.66 Å).[1] By encapsulating the

Protocol:

-

Stoichiometry: Add 18-Crown-6 at 1.05 equivalents relative to K-PTC.

-

Solvent: Anhydrous Toluene, DCM, or Acetonitrile.

-

Procedure:

Method B: Phase Transfer Catalysis (Solid-Liquid PTC)

Applicability: Scalable process chemistry where crown ethers are too expensive.[1]

Protocol:

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%).[1]

-

System: Heterogeneous mixture (Solid K-PTC suspended in Organic Solvent).

-

Mechanism: The quaternary ammonium cation (

) exchanges with

Decision Logic for Synthetic Solubilization

Caption: Decision matrix for selecting the correct solubilization additive based on solvent system and scale.

Biological & Aqueous Formulation: Preventing Precipitation

Context: You are preparing a stock solution for bioassays (MIC, IC50) or animal dosing, and the compound precipitates upon dilution into media/buffer.

The "pH Trap" (Critical Warning)

The pKa of 1,2,4-thiadiazole-5-carboxylic acid is estimated to be between 3.0 and 3.5 .[1]

-

Danger Zone: If your biological buffer (e.g., PBS) is slightly acidic or if the local concentration of K-PTC is too high, the equilibrium shifts toward the free acid, which is insoluble in water.

-

Rule: Maintain final pH > 5.5 at all times.

Protocol: The Cosolvent-Surfactant System

Do not rely on DMSO alone.[1] Upon dilution with water, DMSO releases the drug ("antisolvent effect"), causing immediate precipitation.

Recommended Formulation (Self-Validating):

-

Primary Stock: Dissolve K-PTC in 100% DMSO at 50 mM.

-

Intermediate Dilution (The Bridge):

-

Prepare a "Vehicle" of 5% Tween-80 (or Solutol HS 15) in Saline.[1]

-

-

Final Dilution:

-

Slowly spike the DMSO stock into the Tween/Saline vehicle with rapid vortexing.

-

Target: Final DMSO concentration < 1%.[1]

-

Data Table: Solubility Limits (Estimated)

| Solvent System | Solubility Estimate | Notes |

| Water (pH 7.0) | Moderate (~5-10 mg/mL) | High lattice energy limits saturation.[1] |

| Water (pH 2.0) | Insoluble | Protonation to free acid (Precipitate).[1] |

| DMSO | High (>50 mg/mL) | Best primary stock solvent.[1] |

| Toluene (Pure) | Negligible | Requires Crown Ether.[1] |

| Toluene + 18-C-6 | High (>20 mg/mL) | Forms "Purple Benzene" type solution.[1] |

Troubleshooting Guide & FAQs

Q1: "I added 1N HCl to acidify the reaction, and a thick white solid crashed out. Is this my product?"

A: Yes, but it is the free acid , not the potassium salt.

-

Mechanism: You have protonated the carboxylate (

).[1] -

Fix: If you need the salt form, you must back-titrate with KOH or Potassium t-butoxide.[1] If you need to isolate the product, filter the white solid—this is actually a purification step (acid precipitation).

Q2: "Can I use the Sodium salt instead to improve solubility?"

A: Unlikely to help significantly in organic solvents.

-

Reasoning: Sodium has a higher charge density than Potassium, often leading to tighter crystal lattices and lower solubility in organics.

-

Better Alternative: If K-PTC is problematic, convert it to the Tetrabutylammonium (TBA) salt .[1]

-

Protocol: React the free acid with Tetrabutylammonium Hydroxide (TBAOH). The resulting salt is a viscous oil or low-melting solid that is highly soluble in DCM, THF, and Chloroform.

-

Q3: "The compound dissolves in DMSO but crashes out when I add it to cell culture media."

A: This is "Solvent Shock."[1]

-

Cause: Rapid change in dielectric constant.[1]

-

Fix: Pre-complex the compound with 2-Hydroxypropyl-

-Cyclodextrin (HP-

Mix K-PTC with 2 equivalents of HP

CD in water/saline before adding to the media.[1] The cyclodextrin encapsulates the phenyl ring, preventing aggregation.

-

References

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[1][2][3] Journal of the American Chemical Society, 89(26), 7017–7036. (Foundational text on 18-Crown-6 solubilization of Potassium salts). Link

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195–199. (Core mechanism for TBAB/PTC).[1] Link

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa-solubility profiles and "pH trap" thermodynamics). Link

-

PubChem. (2025).[1][4] 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid (Compound Summary). National Library of Medicine.[1] (Used for structural analogy and physicochemical property estimation).[1][5][6] Link

-

Gokel, G. W., & Durst, H. D. (1976). Crown ether chemistry: Principles and Applications. Aldrichimica Acta, 9(1), 3-12. (Practical guide for using crown ethers in synthesis). Link

Sources

- 1. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 2. GT Digital Repository [repository.gatech.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid | C4H4N2O2S | CID 23145596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Thiadiazole Carboxylates

A Troubleshooting Guide to Removing Inorganic Salts

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert advice and field-proven protocols for a common yet critical challenge in the synthesis of thiadiazole carboxylates: the effective removal of inorganic salt byproducts. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows.

Section 1: FAQ - First-Pass Troubleshooting

This section addresses the most frequent initial observations and questions from researchers in the field.

Q1: My reaction is complete, but after removing the solvent, my yield is over 100% and I have a sticky solid or oil. What is the most likely cause?

A: This is a classic sign of significant inorganic salt contamination. Syntheses of 1,3,4-thiadiazoles often employ strong dehydrating or cyclizing agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1][2] The subsequent workup, especially neutralization steps using bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), generates substantial quantities of water-soluble inorganic salts (e.g., NaCl, sodium phosphates).[1][3] These salts co-precipitate with your product upon solvent removal, artificially inflating the mass and often preventing proper crystallization, resulting in oils or amorphous solids.[4]

Q2: What are the most common inorganic byproducts I should expect in my thiadiazole carboxylate synthesis?

A: The identity of the salt byproducts is directly linked to the reagents used in your reaction and workup. Understanding this relationship is the first step in designing an effective purification strategy.

| Reagent Used in Synthesis | Neutralizing Agent / Quench | Common Inorganic Byproducts |

| Phosphorus Oxychloride (POCl₃) | Water, followed by NaHCO₃/NaOH | Sodium Phosphates (NaH₂PO₄, Na₂HPO₄, Na₃PO₄), Sodium Chloride (NaCl) |

| Thionyl Chloride (SOCl₂) | Water, followed by NaHCO₃/NaOH | Sodium Sulfite (Na₂SO₃), Sodium Chloride (NaCl) |

| Lawesson's Reagent | Not applicable (Workup dependent) | Phosphorus-based byproducts |

| Polyphosphoric Acid (PPA) | Water, NaHCO₃/NaOH | Sodium Phosphates |

| Sulfuric Acid (H₂SO₄) | NaHCO₃/NaOH | Sodium Sulfate (Na₂SO₄) |

Q3: What is the simplest and most direct first step to remove the bulk of these salts?

A: The most effective initial step is a robust aqueous workup, also known as liquid-liquid extraction.[5][6] This technique leverages the vast difference in solubility between your organic target compound and the inorganic salts. The salts preferentially dissolve in the aqueous phase (water), while your desired thiadiazole carboxylate remains in an immiscible organic solvent.[7] This procedure should be considered a standard part of any synthesis that generates salt byproducts.

Section 2: In-Depth Troubleshooting & Protocols

This section provides detailed solutions to specific problems you may encounter during purification.

Problem 1: Persistent Salt Contamination After Initial Aqueous Wash

Q: I've washed my organic layer with water, but my 1H NMR still shows broad signals, and the material looks amorphous. I suspect salt is still present. What can I do to improve the wash?

A: While a simple water wash is a good start, its efficiency can be limited. To enhance salt and water removal from the organic layer, a wash with a saturated aqueous solution of sodium chloride (brine) is highly recommended.[8][9]

The Causality: The high concentration of dissolved salt in brine dramatically increases the polarity and ionic strength of the aqueous phase. This has two key benefits:

-

Enhanced Water Removal: It creates a strong osmotic potential, effectively pulling dissolved water out of the organic layer and into the aqueous phase.[9] Solvents like ethyl acetate and diethyl ether can dissolve significant amounts of water, making a brine wash essential before final drying.[9]

-

Decreased Product Loss ("Salting Out"): Many polar organic molecules, including some thiadiazole derivatives, have slight solubility in water. The high salt concentration in brine reduces the capacity of the aqueous layer to dissolve these organic compounds, forcing them back into the organic layer and thereby increasing your isolated yield.[9][10]

Caption: Workflow for an effective aqueous workup to remove inorganic salts.

Problem 2: My Product is an "Oil" or Fails to Crystallize

Q: After a thorough workup and solvent evaporation, my product is a persistent oil or glassy solid. How can I purify this and induce crystallization?

A: The presence of residual impurities, including salts or minor side products, is a common reason for the failure of a compound to crystallize, a phenomenon often called "oiling out".[4] Recrystallization is the most powerful technique for purifying non-volatile solids and simultaneously removing remaining inorganic salts.[11]

The Principle: Recrystallization works by exploiting differences in solubility. An ideal solvent will dissolve your thiadiazole carboxylate at high temperatures but not at low temperatures.[11] Most inorganic salts have very poor solubility in common organic solvents, regardless of temperature.

-

Solvent Screening: The key is finding the right solvent. Test small amounts of your crude product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find one that meets the criteria in the table below. A good starting point is often a solvent mixture, like ethanol/water or ethyl acetate/hexane.[12]

-

Dissolution: Place the crude, oily product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the material completely.

-

Hot Filtration (if necessary): If you observe insoluble material in the hot solution (which could be your inorganic salt impurity), perform a hot gravity filtration to remove it.

-

Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.[13] If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

-

Collection and Washing: Collect the pure crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse off any remaining impurities.[11]

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Table: Guide to Selecting a Recrystallization Solvent

| Solvent Property | Ideal Characteristic for Your Product | Ideal Characteristic for Salt Impurity |

| Solubility at High Temp. | High | Very Low |

| Solubility at Low Temp. | Very Low | Very Low |

| Outcome | Product dissolves when hot and crystallizes upon cooling. | Salt remains an insoluble solid and can be removed by hot filtration. |

Problem 3: Standard Purification Methods Are Ineffective

Q: I've tried aqueous washing and recrystallization, but I'm still struggling with purity or separating my product from a persistent impurity. What is the definitive next step?

A: When other methods fall short, column chromatography is the most robust and versatile technique for purifying organic compounds, including polar heterocycles like thiadiazole carboxylates.[14] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) flows through it.

Choosing the Right Chromatography Method:

-

Normal-Phase (Silica Gel): This is common, but highly polar or basic thiadiazoles can streak or stick to the acidic silica.[4] This can sometimes be overcome by adding a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[4]

-

Reversed-Phase (C18): This is often the preferred method for polar compounds.[4] It uses a nonpolar stationary phase (C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is particularly effective for separating highly polar compounds that are difficult to handle on regular silica.[15]

-

Flash Chromatography: This is a rapid form of column chromatography using pressure to speed up solvent flow, making it the go-to for routine lab-scale purifications.[16]

Caption: A typical workflow for purification using flash column chromatography.

References

- Al-Omair, M. A. (2017). Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors. Journal of Molecular Structure, 1137, 64-73.

-

Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Retrieved from [Link]

-

Seed, A. J., et al. (2007). 1,3,4-Thiadiazole-2-carboxylate esters: new synthetic methodology for the preparation of an elusive family of self-organizing materials. RSC Publishing. Retrieved from [Link]

-

Kovalenko, S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC. Retrieved from [Link]

- Siddiqui, N., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Medicinal Chemistry Research, 22, 2235-2244.

-

Majors, R. E. (2020). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Retrieved from [Link]

- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.

-

PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]

-

Ghiurca, E. L., et al. (2023). Synthesis and Anticancer Evaluation of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]

- ISRES Publishing. (2022). 174 Thiadiazoles and Their Properties.

-

Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

-

Salt Partners. (2024). The science of salt recrystallization. Retrieved from [Link]

- JSS College of Arts, Commerce and Science. (n.d.). SOLVENT EXTRACTION.

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

- Google Patents. (1995). US5447543A - Process for crystallizing inorganic salts.

-

ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

Vina Nha Trang. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

-

ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound? Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]

-

University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

-

Brieflands. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 8.6: Common Extraction Washes. Retrieved from [Link]

Sources

- 1. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 2. isres.org [isres.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organomation.com [organomation.com]

- 6. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]

- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Recrystallization [sites.pitt.edu]

- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 13. praxilabs.com [praxilabs.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. ajrconline.org [ajrconline.org]

Technical Support Center: Handling Hygroscopic Potassium Salts of Heterocyclic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic potassium salts of heterocyclic acids. These materials are prevalent in pharmaceutical development but present unique handling challenges due to their propensity to absorb atmospheric moisture.[1][2][3] This absorption can lead to significant physicochemical changes, including clumping, deliquescence, and degradation, which can compromise experimental accuracy, processability, and product stability.[2][3][4][5][6]

This resource provides in-depth, practical solutions in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to explain not just what to do, but why each step is critical for ensuring the integrity of your materials and the success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick, actionable answers to the most common initial queries regarding the handling of hygroscopic potassium salts.

Q1: Why is my potassium salt clumping or turning into a paste?

A: This is a classic sign of hygroscopicity, the material's tendency to attract and absorb moisture from the surrounding air.[4][5] Potassium salts, in particular, can be more hygroscopic than their sodium counterparts due to the lower charge density of the K+ ion. When the salt absorbs sufficient water, it can lead to physical changes like clumping (caking), and in severe cases, deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[2]

Q2: My sample weight is continuously increasing on the analytical balance. What is happening?

A: This phenomenon is a direct observation of moisture uptake in real-time.[7] As your sample sits on the balance pan exposed to the ambient atmosphere, it is actively absorbing water, leading to a steady increase in mass. This makes achieving an accurate, stable weight reading nearly impossible without environmental controls.[7][8]

Q3: What is the most critical first step after receiving a new hygroscopic compound?

A: Immediately transfer the compound to a controlled, low-humidity environment. Do not open the manufacturer's container in an uncontrolled lab atmosphere. The ideal storage location is a desiccator with a fresh, active desiccant (e.g., silica gel, phosphorus pentoxide) or, for highly sensitive materials, an inert atmosphere glove box.[9][10][11][12] Proper storage from the outset is crucial to maintaining the material's integrity.[13][14][15]

Q4: How does absorbed water affect my downstream experiments like NMR or HPLC?

A: The impact is significant and multifaceted:

-

Inaccurate Concentration: If you weigh a sample that has absorbed water, the calculated concentration of your final solution will be lower than intended, as a portion of the weighed mass is water, not your active compound. This affects all subsequent quantitative analyses.

-

Degradation: The presence of water can facilitate hydrolysis of the heterocyclic acid or other components, leading to the formation of impurities that can interfere with analytical results and reduce the compound's efficacy.[2][16]

-

Altered Physicochemical Properties: Moisture can change the compound's solubility, dissolution rate, and even its crystalline form, leading to inconsistent and unreliable experimental outcomes.[2][17]

Q5: Can I just dry the material in a vacuum oven to remove the absorbed water?

A: While a vacuum oven can be effective, it must be used with caution. You must first confirm that your specific potassium salt is thermally stable and will not decompose at the required drying temperature. Additionally, confirm whether the material is an anhydrous salt or a hydrate. Aggressive drying can remove essential water of hydration, converting the material to a different, potentially less stable, physical form. Always consult the material's technical data sheet or perform thermal analysis (like TGA) to determine appropriate drying conditions.[18]

Section 2: In-Depth Troubleshooting & Procedural Guides

This section provides detailed, step-by-step protocols and explanations for overcoming common, complex challenges.

Guide 1: How to Accurately Weigh a Highly Hygroscopic Potassium Salt

Problem: Achieving a stable and accurate weight for a hygroscopic compound is impossible in an open lab environment. The reading will continuously drift upwards.[7]

Solution: The key is to minimize the sample's exposure to ambient air. There are two primary, robust methods for this.

Method A: Weighing by Difference in a Controlled Environment (Glove Box)

This is the gold standard for highly sensitive materials. A glove box provides an inert atmosphere (e.g., nitrogen or argon) with very low humidity.[9][19][20][21]

-

Step 1: Preparation: Place all necessary items inside the glove box: the container of your potassium salt, a spatula, a tared vial with a secure cap (e.g., a screw-cap vial), and the analytical balance. Allow the atmosphere inside the glove box to fully purge and stabilize to <1% relative humidity.

-

Step 2: Initial Weighing: Place the sealed container of your potassium salt on the balance and record its mass (Mass 1).

-

Step 3: Aliquoting: Remove the container from the balance. Carefully open it and quickly transfer an approximate amount of the salt into your pre-tared vial. Immediately and securely seal both the stock container and the vial.

-

Step 4: Final Weighing: Place the stock container back on the balance and record its new mass (Mass 2).

-

Step 5: Calculation: The exact mass of the salt transferred into your vial is Mass 1 - Mass 2 . This method ensures that the weight is measured without any influence from atmospheric moisture.

Method B: Rapid Weighing and Dissolution

This method is suitable for moderately hygroscopic compounds when a glove box is unavailable. It relies on speed and immediate dissolution to mitigate moisture absorption.[7][19]

-

Step 1: Setup: Place a weighing boat or vial on the analytical balance. Have a flask containing the final, known volume of your desired solvent ready and nearby.

-

Step 2: Tare: Tare the weighing vessel on the balance.

-

Step 3: Rapid Transfer: As quickly as possible, remove the potassium salt from its desiccated storage container, add the target amount to the weighing vessel, and record the mass the instant the balance reading stabilizes. Do not wait for a perfectly stable reading if you observe upward drift.

-

Step 4: Immediate Dissolution: Immediately transfer the weighed powder into the flask of solvent and ensure it dissolves completely. This sequesters the compound away from atmospheric moisture.

The following diagram illustrates the decision-making process for handling a hygroscopic salt.

Caption: Decision workflow for weighing hygroscopic salts.

Guide 2: Quantifying Water Content with Karl Fischer Titration

Problem: You need to know the exact water content of your salt to make accurate, concentration-based solutions. This is critical for applications like preparing standards, stoichiometry-sensitive reactions, and formulation development.

Solution: Karl Fischer (KF) titration is the gold-standard method for water determination.[22] It is a highly specific and precise chemical method based on the reaction of water with iodine and sulfur dioxide.[23][24][25] For solid samples, especially those that are not readily soluble in the KF reagent, a KF oven with a gas-extraction system is ideal.

-

1. Instrument Preparation:

-

Ensure the KF titrator's vessel and tubing are dry and the reagents are fresh. The Karl Fischer reagent is extremely hygroscopic itself and must be protected from ambient moisture.[24]

-

Perform a system check (drift test) to ensure the titration cell is properly sealed and the baseline water ingress is minimal and stable.

-

-

2. Sample Preparation:

-

In a low-humidity environment (desiccator or glove box), accurately weigh approximately 10-20 mg of your potassium salt into a clean, dry glass vial suitable for the KF oven autosampler.

-

Promptly seal the vial with a septum cap.

-

Prepare at least three replicate samples for statistical validity.

-

-

3. Analysis:

-

Set the KF oven temperature. This is a critical parameter. It must be high enough to drive off all the water from the sample but low enough to prevent decomposition of the heterocyclic acid, which could generate additional water and lead to erroneously high results. A typical starting point is 120-150°C, but this should be optimized based on the thermal properties (TGA) of your specific compound.

-

Place the sample vials into the autosampler.

-

Start the analysis sequence. The instrument will pierce the septum, heat the sample, and carry the evolved water into the titration cell via a stream of dry, inert gas (e.g., nitrogen).

-

-

4. Data Interpretation:

-

The instrument reports the water content as a percentage of the total mass.

-

Use the average water content from your replicates to correct the mass of the "dry" compound for all future solution preparations. For example, if KF analysis shows 5% water content, 100 mg of the solid actually contains only 95 mg of your potassium salt.

-

| Parameter | Recommended Setting/Value | Rationale & Key Considerations |

| Storage Environment | Desiccator or Glove Box (<10% RH) | Prevents moisture absorption and maintains material integrity.[10] |

| Weighing Environment | Glove Box (<1% RH) or Controlled Room (<40% RH) | Minimizes weight changes during handling for accurate measurement.[8][9] |